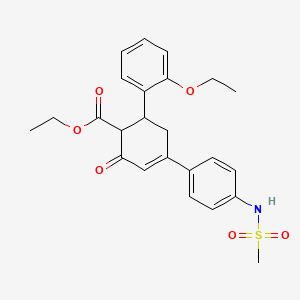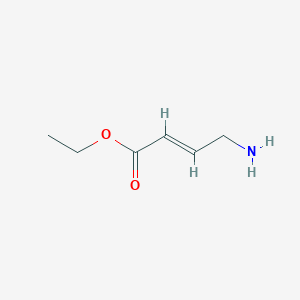![molecular formula C22H27N5O2 B2843672 9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 893957-08-9](/img/no-structure.png)
9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of pyrimidinedione , a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidinediones are found in naturally occurring metabolites and are used in the synthesis of various drugs .
Synthesis Analysis
The synthesis of pyrimidinediones involves various methods. One method involves the reaction of 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3 . Another method involves the reaction of urea with a β-ketoester . The reaction of diverse aldehydes, 4-hydroxycoumarin, and 4-amino-1,3-dimethyluracil in the mixture of EtOH / H2O (1:2) at room temperature in the presence of heteropoly acid (H3PW12O40) has also been reported .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups . The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it has been reported that pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized as potential inhibitors against PARP-1 . The reaction of diverse aldehydes, 4-hydroxycoumarin, and 4-amino-1,3-dimethyluracil in the mixture of EtOH / H2O (1:2) at room temperature in the presence of heteropoly acid (H3PW12O40) has also been reported .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves the condensation of 4-butylbenzaldehyde with ethyl acetoacetate to form 4-butylphenyl-3-buten-2-one, which is then reacted with guanidine to form the desired compound.", "Starting Materials": [ "4-butylbenzaldehyde", "ethyl acetoacetate", "guanidine" ], "Reaction": [ "Step 1: Condensation of 4-butylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form 4-butylphenyl-3-buten-2-one.", "Step 2: Reaction of 4-butylphenyl-3-buten-2-one with guanidine in the presence of a catalyst such as p-toluenesulfonic acid to form 9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione." ] } | |
Numéro CAS |
893957-08-9 |
Nom du produit |
9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Formule moléculaire |
C22H27N5O2 |
Poids moléculaire |
393.491 |
Nom IUPAC |
9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H27N5O2/c1-4-6-8-16-9-11-17(12-10-16)25-14-7-15-26-18-19(23-21(25)26)24(3)22(29)27(13-5-2)20(18)28/h5,9-12H,2,4,6-8,13-15H2,1,3H3 |
Clé InChI |
UEUNBDDIUQNLOU-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



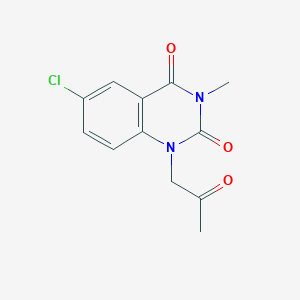
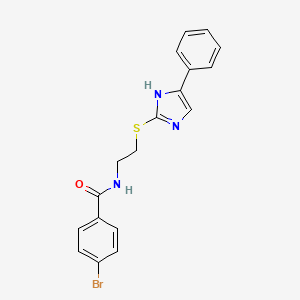
![methyl 6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2843593.png)
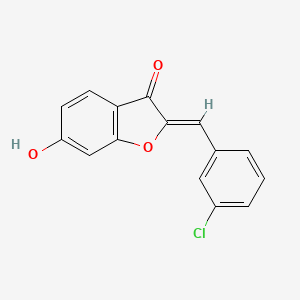
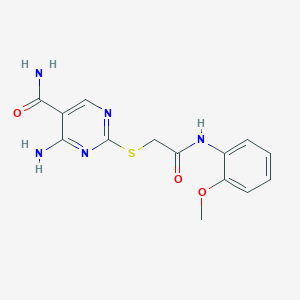
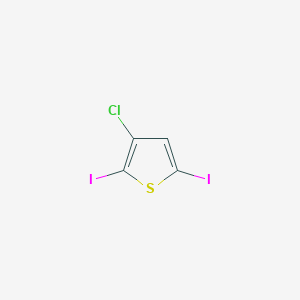


![Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2843606.png)
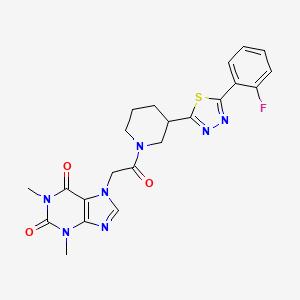
![2-[(2-Chlorobenzyl)sulfonyl]benzoic acid](/img/structure/B2843608.png)
